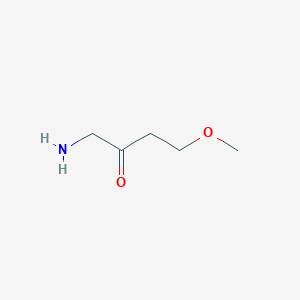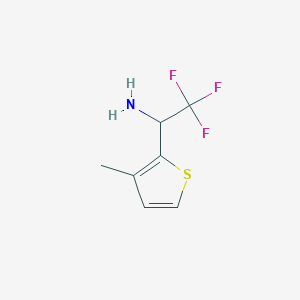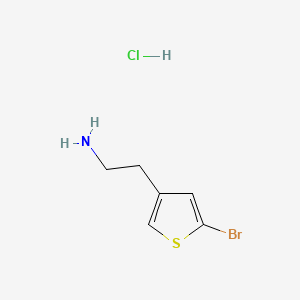![molecular formula C14H8F3NO4S B13580302 3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione](/img/structure/B13580302.png)
3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione is a complex organic compound known for its unique structural features and significant applications in various scientific fields. The presence of the trifluoromethyl group and the benzoxathiazine ring system imparts distinct chemical properties, making it a valuable compound in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Benzoxathiazine Ring: This step involves the cyclization of a suitable precursor, such as a 2-aminobenzenesulfonamide, with a carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions. Common reagents include trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the trifluoromethyl group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd-C
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with various enzymes and receptors. The benzoxathiazine ring system can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenyl derivatives: Compounds with similar trifluoromethyl groups but different core structures.
Benzoxathiazine derivatives: Compounds with variations in the benzoxathiazine ring system.
Uniqueness
3-[3-(Trifluoromethyl)phenyl]-3,4-dihydro-1,2lambda6,3-benzoxathiazine-2,2,4-trione is unique due to the combination of the trifluoromethyl group and the benzoxathiazine ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C14H8F3NO4S |
|---|---|
Molecular Weight |
343.28 g/mol |
IUPAC Name |
2,2-dioxo-3-[3-(trifluoromethyl)phenyl]-1,2λ6,3-benzoxathiazin-4-one |
InChI |
InChI=1S/C14H8F3NO4S/c15-14(16,17)9-4-3-5-10(8-9)18-13(19)11-6-1-2-7-12(11)22-23(18,20)21/h1-8H |
InChI Key |
BGWBNOWXIJOYNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S(=O)(=O)O2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxoisoindolin-2-YL spiro[2.5]octane-6-carboxylate](/img/structure/B13580224.png)

aminehydrochloride](/img/structure/B13580227.png)
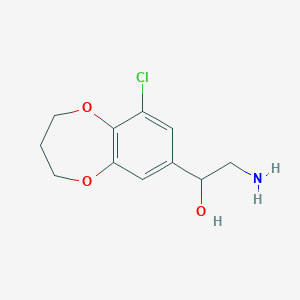

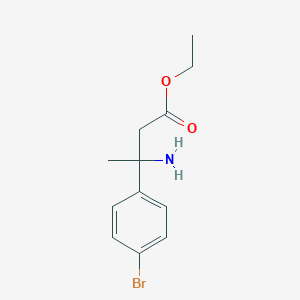
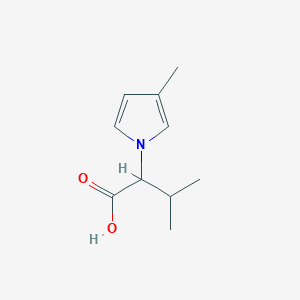
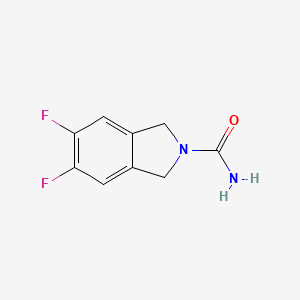
![(5-((Tert-butoxycarbonyl)amino)spiro[2.3]hexan-1-YL)boronic acid pinacol ester](/img/structure/B13580275.png)
